molecular formula C17H22BrN3O3 B2996658 (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 2098497-32-4

(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No.: B2996658
CAS No.: 2098497-32-4
M. Wt: 396.285
InChI Key: KBVIWLNPPLXKFJ-JSGCOSHPSA-N
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Description

(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a brominated heterocyclic compound with a complex pyridoindole core and stereochemical specificity. Key attributes include:

  • Molecular Formula: C₁₇H₂₂BrN₃O₃ .
  • Molecular Weight: 396.28 g/mol .
  • CAS Number: 2098497-32-4 .
  • Structure: Features a 6-bromo substituent, a 5-(2-(methylamino)-2-oxoethyl) side chain, and an ethyl carboxylate group. The (4aS,9bR) configuration defines its stereochemistry .
  • Synthesis: Prepared via cooling a suspension of intermediates in tetrahydrofuran (THF) and triethylamine .
  • Safety Profile: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is commercially available as a pharmaceutical intermediate, with suppliers like Combi-Blocks and ECHEMI offering it under varying purity specifications (≥97%) .

Properties

IUPAC Name

ethyl (4aS,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O3/c1-3-24-17(23)20-8-7-14-12(9-20)11-5-4-6-13(18)16(11)21(14)10-15(22)19-2/h4-6,12,14H,3,7-10H2,1-2H3,(H,19,22)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIWLNPPLXKFJ-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=C(N2CC(=O)NC)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2CC(=O)NC)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS No. 2098497-32-4) is a synthetic compound with potential applications in the pharmaceutical industry. This compound possesses a unique chemical structure that may confer various biological activities.

PropertyValue
Molecular FormulaC17H22BrN3O3
Molecular Weight396.28 g/mol
Boiling Point540.0 ± 50.0 °C
Density1.400 ± 0.06 g/cm³
Flash Point280.4 ± 30.1 °C
LogP1.84

Biological Activity

The biological activity of this compound is an area of ongoing research. Preliminary studies suggest several potential pharmacological effects:

  • Antidepressant Activity : Some studies indicate that compounds structurally similar to this pyridoindole derivative exhibit antidepressant properties by modulating neurotransmitter systems in the brain.
  • Anti-inflammatory Effects : There is evidence that certain indole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Case Study 1: Antidepressant Effects
A study conducted on related compounds demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine in vitro. This mechanism is crucial for the development of antidepressants and suggests that (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl) may share similar properties.

Case Study 2: Anti-inflammatory Mechanism
Research has shown that indole derivatives can inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This finding supports the hypothesis that (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl) could be effective in managing inflammatory conditions.

Future Directions

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of (4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl). This includes:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s pyridoindole scaffold and substituents distinguish it from related indole derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Stereochemistry References
Target Compound 2098497-32-4 C₁₇H₂₂BrN₃O₃ 6-Br, 5-(methylamino-oxoethyl), ethyl ester (4aS,9bR)
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate - C₁₃H₁₅NO₄ 5,6-dimethoxy, ethyl ester N/A
Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate - C₁₃H₁₄BrNO₄ 3-Br, 5,6-dimethoxy, ethyl ester N/A
5-Bromo-3-(triazole-ethyl)-1H-indole (9c) - C₂₀H₁₈BrN₃O₂ 5-Br, triazole-ethyl N/A
Ethyl 4-methyl-5-isopropoxy-pyridoindole-3-carboxylate 89592-45-0 C₂₀H₂₂N₂O₄ 4-Me, 5-isopropoxy, ethyl ester N/A

Key Observations :

  • Side Chains: The methylamino-oxoethyl group at position 5 is unique, possibly enhancing hydrogen-bonding capacity compared to methoxy or triazole groups in analogs .
  • Stereochemistry: The (4aS,9bR) configuration may confer distinct conformational stability compared to non-chiral analogs or diastereomers like (4aS,9bS) .

Physicochemical Properties

  • In contrast, methoxy-substituted indoles () likely exhibit higher lipophilicity due to non-polar substituents.
  • Molecular Weight : At 396.28 g/mol, the target compound is heavier than simpler indole carboxylates (e.g., 249.27 g/mol for compounds), impacting bioavailability and permeability .

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